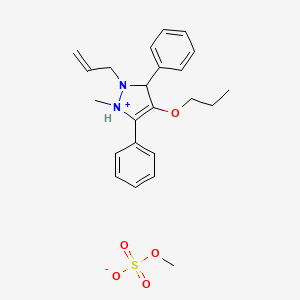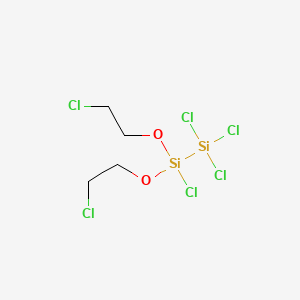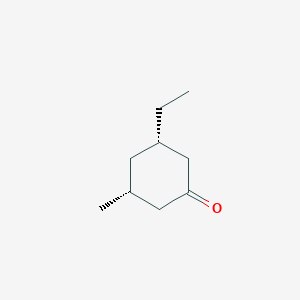![molecular formula C21H16OS B14594695 9-[4-(Methanesulfinyl)phenyl]phenanthrene CAS No. 60253-27-2](/img/structure/B14594695.png)
9-[4-(Methanesulfinyl)phenyl]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Methanesulfinyl)phenyl]phenanthrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a methanesulfinyl group attached to the phenyl ring at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfinyl)phenyl]phenanthrene typically involves the reaction of phenanthrene with a suitable sulfinylating agent. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanesulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Methanesulfinyl)phenyl]phenanthrene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Bromine or nitric acid, sulfuric acid as catalyst, controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 9-[4-(Methanesulfonyl)phenyl]phenanthrene.
Reduction: Formation of 9-[4-(Methylthio)phenyl]phenanthrene.
Substitution: Formation of 9-bromo- or 9-nitrophenanthrene derivatives.
Applications De Recherche Scientifique
9-[4-(Methanesulfinyl)phenyl]phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenanthrene backbone allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A parent compound with a similar aromatic structure but lacking the methanesulfinyl group.
9-Phenylphenanthrene: Similar structure with a phenyl group at the 9-position but without the sulfinyl modification.
9-[4-(Methylthio)phenyl]phenanthrene: A reduced form of 9-[4-(Methanesulfinyl)phenyl]phenanthrene with a methylthio group.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification enhances the compound’s solubility and ability to participate in redox reactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60253-27-2 |
|---|---|
Formule moléculaire |
C21H16OS |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
9-(4-methylsulfinylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16OS/c1-23(22)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
Clé InChI |
AVSCEFQZCTYWDM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


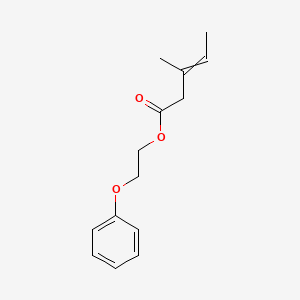
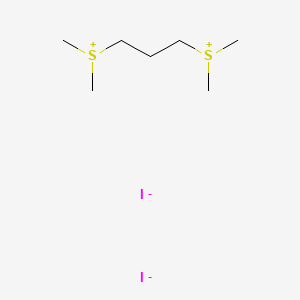
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
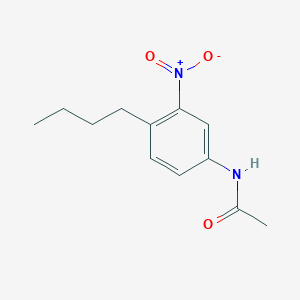


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
